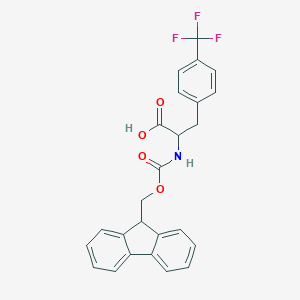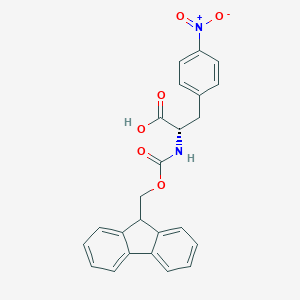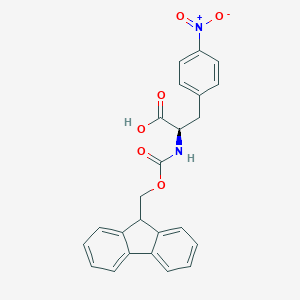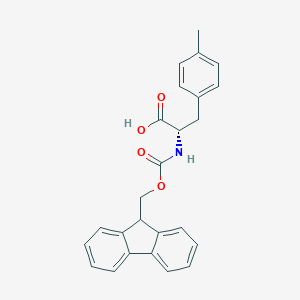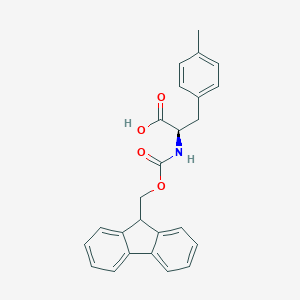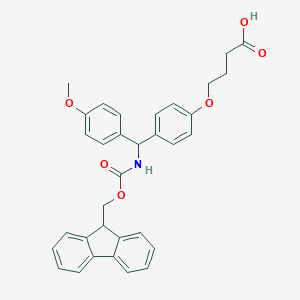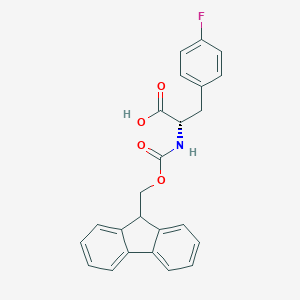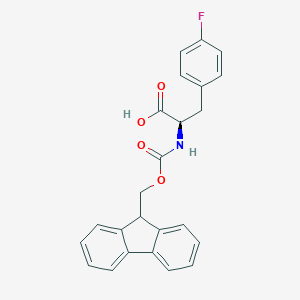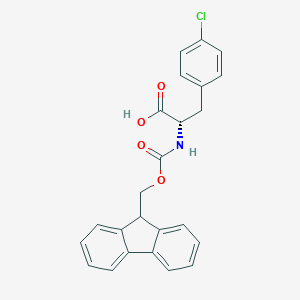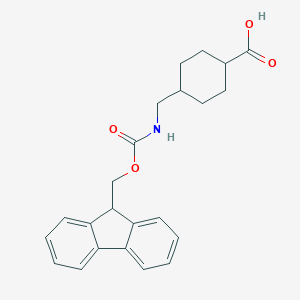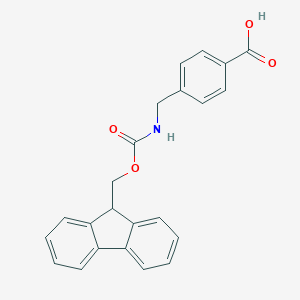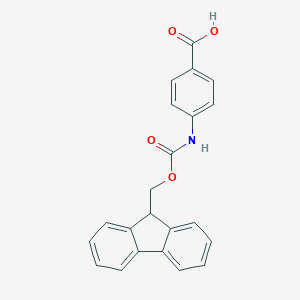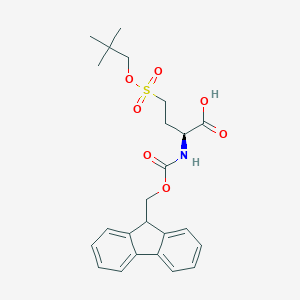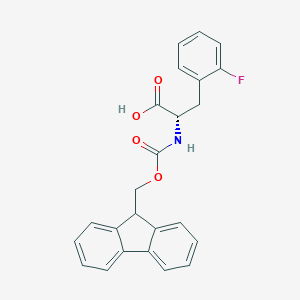
Fmoc-Phe(2-F)-OH
Descripción general
Descripción
Fmoc-Phe(2-F)-OH: , also known as fluorenylmethyloxycarbonyl-2-fluorophenylalanine, is a derivative of phenylalanine It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-Phe(2-F)-OH is widely used in solid-phase peptide synthesis to protect the amino group, allowing for the sequential addition of amino acids to form peptides and proteins.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with enhanced properties, such as increased stability or altered activity.
Medicine:
Drug Development: this compound is utilized in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines.
Industry:
Biomaterials: The compound is employed in the synthesis of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery applications.
Mecanismo De Acción
Target of Action
Fmoc-Phe(2-F)-OH, also known as Fmoc-L-2-Fluorophenylalanine, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are important in biomedical applications . The compound plays a key role in the self-assembly of these hydrogels .
Mode of Action
The compound interacts with its targets through a process of self-assembly . This process is influenced by multiple factors including the Fmoc and phenylalanine covalent linkage, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of hydrogels . The compound’s self-assembly process leads to the formation of these hydrogels, which are important in various biomedical applications .
Result of Action
The result of this compound’s action is the formation of hydrogels . These hydrogels are formed through a self-assembly process influenced by various factors . The hydrogels formed have potential applications in the biomedical field .
Action Environment
The action of this compound is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly process leading to hydrogel formation . The compound’s action, efficacy, and stability can therefore be influenced by changes in these environmental conditions .
Análisis Bioquímico
Biochemical Properties
Fmoc-Phe(2-F)-OH plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in the self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Cellular Effects
This compound has been shown to influence cell function. For instance, it has been used in the formation of hydrogels, which are important in biomedical applications . Hydrogels of low molecular weight molecules like this compound are crucial in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications .
Molecular Mechanism
The molecular mechanism of this compound involves the self-assembly of the molecule into hydrogels. This process is governed by multiple factors, including the role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Temporal Effects in Laboratory Settings
It is known that the molecule can form hydrogels, and these hydrogels have been proposed as a model for drug release .
Metabolic Pathways
The molecule is known to be involved in the formation of hydrogels, which can have various applications in biomedicine .
Transport and Distribution
The molecule is known to form hydrogels, which can be used in various biomedical applications .
Subcellular Localization
The molecule is known to form hydrogels, which can be used in various biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of 2-fluorophenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.
Purification: The resulting Fmoc-protected 2-fluorophenylalanine is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of Fmoc-Phe(2-F)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Fmoc-Phe(2-F)-OH can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like tetrahydrofuran or ethanol; room temperature or reflux conditions.
Substitution: Sodium azide, potassium cyanide; polar aprotic solvents like dimethyl sulfoxide or acetonitrile; room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Comparación Con Compuestos Similares
Fmoc-Phe-OH: Fluorenylmethyloxycarbonyl-phenylalanine, without the fluorine substitution.
Fmoc-Tyr-OH: Fluorenylmethyloxycarbonyl-tyrosine, with a hydroxyl group on the phenyl ring.
Fmoc-Trp-OH: Fluorenylmethyloxycarbonyl-tryptophan, with an indole ring.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the 2-position of the phenyl ring in Fmoc-Phe(2-F)-OH distinguishes it from other Fmoc-protected amino acids. This substitution can enhance the compound’s chemical stability and reactivity, making it a valuable tool in peptide synthesis and other scientific research applications.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOAMSIDCQWEW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370353 | |
| Record name | Fmoc-Phe(2-F)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-26-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Phe(2-F)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


